

Personal protective equipment for handling ADT-OH

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Compound of Interest

Compound Name: ADT-OH

Cat. No.: B1665610

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Essential Safety and Handling Guide for ADT-OH

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of **ADT-OH**.

This guide provides critical safety and logistical information for the laboratory use of **ADT-OH** (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a synthetic hydrogen sulfide (H₂S) donor. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

ADT-OH presents several potential hazards, including skin and eye irritation, and is harmful if swallowed. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

Equipment	Specification	Rationale
Eye Protection	Chemical safety goggles or a face shield	Protects against splashes and airborne particles.
Hand Protection	Nitrile gloves	Prevents skin contact with the compound.
Body Protection	Laboratory coat	Prevents contamination of personal clothing.
Respiratory Protection	Use in a well-ventilated area or under a chemical fume hood	Minimizes inhalation of dust or vapors.

Operational Plan: Handling and Experimental Protocols

Proper handling and adherence to established experimental protocols are crucial for both safety and the validity of research outcomes.

Chemical Properties and Storage

Property	Value
Molecular Formula	C ₉ H ₆ OS ₃
Molecular Weight	226.3 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C for long-term stability.
Solubility	Soluble in DMSO (5 mg/mL), DMF (15 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL.

Experimental Protocol: Preparation of ADT-OH Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of **ADT-OH**, a common first step in many in vitro experiments.

- **Preparation:** In a certified chemical fume hood, wear all required PPE (lab coat, gloves, and safety goggles).
- **Weighing:** Accurately weigh the desired amount of solid **ADT-OH** using a calibrated analytical balance.
- **Dissolving:** Add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed **ADT-OH** to achieve the desired stock concentration (e.g., 10 mM).
- **Solubilization:** Gently vortex or sonicate the solution at room temperature until the **ADT-OH** is completely dissolved.
- **Storage:** Store the stock solution in a tightly sealed vial at -20°C. Protect from light.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxicity of **ADT-OH** on a cancer cell line using a CellTiter-Glo® Luminescent Cell Viability Assay.

- **Cell Seeding:** Plate cancer cells (e.g., B16F10 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of the **ADT-OH** stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
- **Cell Treatment:** Remove the old medium from the wells and add the medium containing the different concentrations of **ADT-OH**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **ADT-OH** concentration).
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- **Assay:** After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- **Measurement:** Measure the luminescence using a plate reader to determine cell viability.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of **ADT-OH** that inhibits cell growth by 50%).

Quantitative Data: Cytotoxicity of ADT-OH

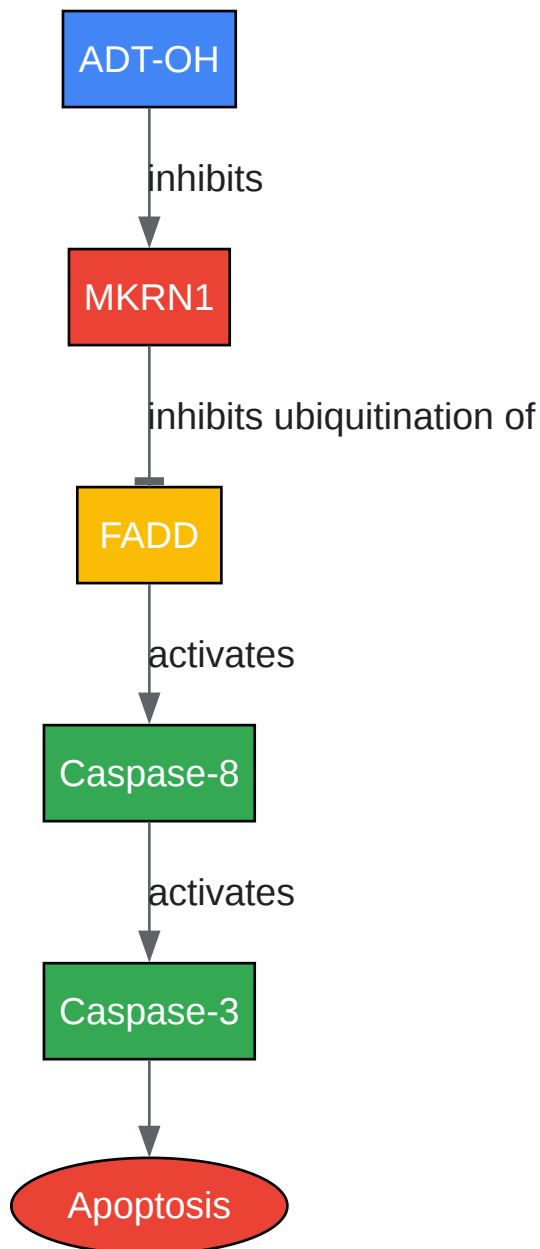
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **ADT-OH** in various cell lines, providing a quantitative measure of its cytotoxic effects.

Cell Line	Cell Type	Incubation Time (h)	IC ₅₀ (μM)	Reference
A375	Human Melanoma	24	11.67	[1]
B16F10	Murine Melanoma	24	5.653	[1]
MEFs	Mouse Embryonic Fibroblasts	24	32.37	[1]
HCT116	Human Colorectal Carcinoma	48	63.63	[2]
CT26	Murine Colon Carcinoma	48	67.81	[2]
NCM460	Normal Human Colon Mucosa	48	115.59	[2]

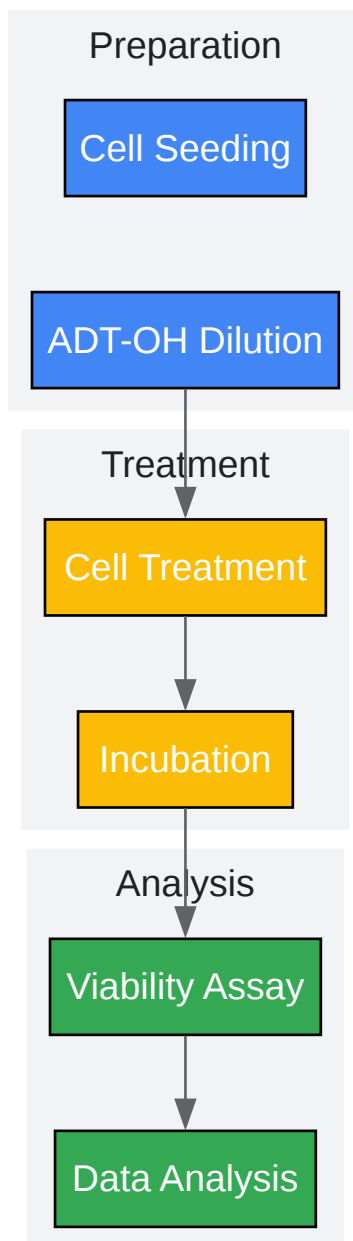
Signaling Pathways and Experimental Workflows

ADT-OH has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

ADT-OH Induced Apoptosis Signaling Pathway



In Vitro Cell Viability Assay Workflow



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References

- 1. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADT-OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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